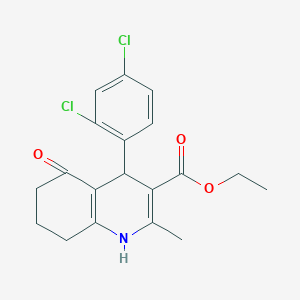

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2,4-dichlorophenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. This scaffold is notable for its structural versatility, enabling modifications that influence pharmacological properties such as enzyme inhibition, antimicrobial activity, and calcium modulation . The 2,4-dichlorophenyl moiety contributes electron-withdrawing effects, enhancing stability and influencing binding interactions in biological systems. Synthesized via multicomponent reactions, this compound typically appears as a yellow solid with moderate to high yields (e.g., 46–80%) depending on substituents and reaction conditions . Its applications span medicinal chemistry, particularly in targeting α-glucosidase, P-glycoprotein, and cancer pathways .

Properties

IUPAC Name |

ethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO3/c1-3-25-19(24)16-10(2)22-14-5-4-6-15(23)18(14)17(16)12-8-7-11(20)9-13(12)21/h7-9,17,22H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCJXSKYYFLVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:

Key Observations :

Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group in the target compound enhances anticancer activity compared to monosubstituted analogs (e.g., 2-chlorophenyl in ), likely due to increased lipophilicity and electron-withdrawing effects . Pyridinylmethyl ester derivatives (e.g., B5) exhibit superior P-glycoprotein inhibition compared to ethyl esters, attributed to improved binding interactions with the target’s hydrophobic pockets .

Impact of Auxiliary Groups: Hydroxyl groups (e.g., 3-hydroxyphenyl in ) improve aqueous solubility but may reduce metabolic stability due to susceptibility to glucuronidation. 80% for non-amino analogs).

Spectral and Physical Properties: IR spectra consistently show C=O stretches near 1730–1694 cm$^{-1}$, with shifts reflecting electronic effects of substituents (e.g., cyanophenyl’s C≡N at 2220 cm$^{-1}$ ). Melting points vary widely: hydroxylated derivatives (235–236°C ) melt higher than chlorinated analogs (190–191°C ), correlating with crystallinity and intermolecular interactions.

Synthetic Feasibility :

- Ethyl esters generally achieve higher yields (e.g., 98% for 3-hydroxyphenyl ) than complex esters (e.g., pyridinylmethyl ), likely due to steric and electronic factors in condensation reactions.

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₅Cl₂N₁O₃

- Molecular Weight : 328.19 g/mol

- CAS Number : 303136-96-1

- Melting Point : 190–192 °C

Research indicates that this compound exhibits its biological activity primarily through interaction with various receptors:

-

FFA3/GPR41 Receptor Modulation :

- Ethyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo derivatives have been shown to act as selective agonists for the FFA3 receptor. This receptor is implicated in metabolic regulation and has potential relevance in treating conditions such as obesity and type 2 diabetes .

- A study demonstrated that certain hexahydroquinoline derivatives exhibit significant agonist activity at the FFA3 receptor with EC50 values indicating low micromolar potency .

-

Anticancer Potential :

- The compound's structure suggests potential for anticancer activity. Investigations into structure–activity relationships (SAR) have highlighted its effectiveness against hepatocellular carcinoma cells by modulating the FFA3 receptor pathways .

- Additionally, compounds within this class have shown promise in inhibiting cancer cell proliferation through apoptosis induction and modulation of metabolic pathways .

Biological Activity Overview

Case Studies

- FFA3 Activation and Metabolic Regulation :

-

Anticancer Activity :

- A recent study evaluated the effect of various hexahydroquinoline derivatives on liver cancer cell lines. The results indicated that specific substitutions on the hexahydroquinoline scaffold significantly enhanced anticancer activity, highlighting the importance of structural modifications in developing effective therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.